Nicotinsäure-d3 (Hauptbestandteil)

Übersicht

Beschreibung

Nicotinic Acid-d3 (major) is a deuterated form of nicotinic acid, also known as niacin or vitamin B3. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in metabolic and pharmacokinetic research. Nicotinic acid is an essential nutrient for humans, playing a crucial role in the metabolism of carbohydrates, fats, and proteins. It is also involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme that is vital for energy production and DNA repair .

Wissenschaftliche Forschungsanwendungen

Nicotinic Acid-d3 (major) has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinic acid metabolism.

Biology: Helps in studying the role of nicotinic acid in cellular processes and its impact on gene expression.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as pellagra, hyperlipidemia, and cardiovascular diseases.

Industry: Utilized in the production of dietary supplements and fortified foods to address vitamin B3 deficiencies

Wirkmechanismus

Target of Action

Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .

Biochemical Pathways

Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .

Pharmacokinetics

Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .

Result of Action

The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .

Action Environment

The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.

Biochemische Analyse

Biochemical Properties

Nicotinic Acid-d3 (major) acts as a coenzyme in over 400 enzymatic reactions . It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It is also involved in redox reactions, acting as an electron donor or acceptor .

Cellular Effects

Nicotinic Acid-d3 (major) has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in human metabolism, acting as a coenzyme in both glycolysis and the Krebs cycle .

Molecular Mechanism

At the molecular level, Nicotinic Acid-d3 (major) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Nicotinamide adenine dinucleotide (NAD), along with its phosphorylated variant nicotinamide adenine dinucleotide phosphate (NADP), are utilized in transfer reactions within DNA repair and calcium mobilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotinic Acid-d3 (major) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nicotinic Acid-d3 (major) can vary with different dosages in animal models. Pharmacological doses up to 3000 mg/day have been administered for dyslipidemia, demonstrating its tolerability across a broad range of doses .

Metabolic Pathways

Nicotinic Acid-d3 (major) is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is converted within the body to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway .

Transport and Distribution

Nicotinic Acid-d3 (major) is transported and distributed within cells and tissues. It enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD .

Subcellular Localization

The subcellular localization of Nicotinic Acid-d3 (major) and its effects on activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nicotinic Acid-d3 (major) can be synthesized through several methods. One common approach involves the deuteration of nicotinic acid using deuterium gas or deuterated reagents. The process typically involves the exchange of hydrogen atoms in the nicotinic acid molecule with deuterium atoms under specific reaction conditions. This can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of nicotinic acid generally involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process yields nicotinic acid along with by-products such as nitrous oxide. The production of Nicotinic Acid-d3 (major) would follow a similar pathway, with the additional step of deuteration to replace hydrogen atoms with deuterium .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinic Acid-d3 (major) undergoes various chemical reactions, including:

Oxidation: Conversion to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form NADP.

Reduction: Formation of reduced forms such as NADH and NADPH.

Substitution: Reactions involving the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include NAD, NADP, NADH, and NADPH, which are essential coenzymes in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide (niacinamide): Another form of vitamin B3 that does not cause flushing and is used to treat niacin deficiency.

Nicotinamide riboside: A precursor to NAD that has gained attention for its potential anti-aging effects.

Inositol hexanicotinate: A form of niacin that is slowly released in the body and is used to reduce flushing

Uniqueness

Nicotinic Acid-d3 (major) is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within the body, providing valuable insights that are not possible with non-labeled compounds .

Biologische Aktivität

Nicotinic Acid-d3 (major), also known as niacin or vitamin B3, is a vital nutrient with significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications for health, supported by relevant research findings and case studies.

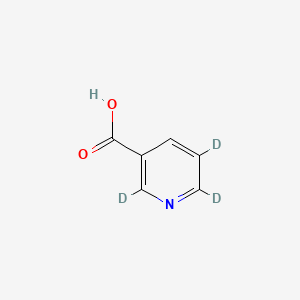

Chemical Structure and Properties

Nicotinic acid is a pyridine derivative characterized by the chemical formula CHNO. Its structure features a carboxylic acid group attached to the pyridine ring, which contributes to its solubility and bioactivity. Nicotinic Acid-d3 is a deuterated form of nicotinic acid, which is often used in metabolic studies due to its isotopic labeling properties.

Nicotinic acid functions primarily through its conversion into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential cofactors in cellular metabolism. These coenzymes are crucial for:

- Energy Production : NAD is involved in glycolysis, the Krebs cycle, and oxidative phosphorylation.

- DNA Repair : NAD+ is necessary for the activity of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA damage repair.

- Cell Signaling : NAD+ is a substrate for sirtuins, proteins that regulate cellular stress responses and longevity.

1. Neuroprotective Effects

Research has demonstrated that nicotinic acid exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies indicate that it can mitigate cognitive decline associated with aging and neurodegenerative disorders by enhancing neuronal survival and function.

| Study | Findings |

|---|---|

| Manjari et al. (2022) | Nicotinic acid improved cholinergic signaling and reduced inflammatory markers in Huntington's disease models. |

| Kim et al. (2003) | Demonstrated neuroprotective effects against excitotoxicity in rodent models. |

2. Cardiovascular Health

Nicotinic acid has been shown to positively affect lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol levels. This lipid-modulating effect contributes to cardiovascular health.

| Study | Findings |

|---|---|

| PubMed (2023) | Dietary niacin intake was associated with lower risks of cognitive impairment, suggesting cardiovascular benefits linked to brain health. |

3. Metabolic Regulation

As a key player in energy metabolism, nicotinic acid influences glucose homeostasis and insulin sensitivity. It has been investigated for its potential role in managing diabetes and metabolic syndrome.

| Study | Findings |

|---|---|

| DeGruyter (2021) | Vitamin D3 supplementation alongside nicotine showed improvements in metabolic parameters during withdrawal phases, indicating potential synergistic effects with nicotinic acid. |

Case Study 1: Cognitive Function Improvement

A cohort study assessed the impact of dietary niacin on cognitive function among older adults. Results indicated that higher niacin intake correlated with better cognitive performance and reduced incidence of dementia.

Case Study 2: Cardiovascular Disease Management

In clinical trials, patients receiving nicotinic acid therapy experienced significant reductions in cardiovascular events compared to control groups, highlighting its therapeutic potential in managing heart disease.

Eigenschaften

IUPAC Name |

2,5,6-trideuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IWDQAABOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676066 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861405-75-6 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.